molecular formula C22H26N6O3 B3001337 (2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040678-21-4

(2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B3001337
CAS RN: 1040678-21-4
M. Wt: 422.489
InChI Key: HAEKOTCYWQGCSJ-UHFFFAOYSA-N
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Description

The compound “(2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a tetrazole group, which is often found in drugs due to its bioisosteric similarity to the carboxylate group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the introduction of the tetrazole group. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring and the tetrazole group would likely contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring and the tetrazole group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more detail .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in the contraction of smooth muscles in various parts of the body .

Biochemical Pathways

The compound affects the biochemical pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The downstream effects of these pathways can influence numerous conditions, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs . This interaction can lead to changes in the contraction of smooth muscles, which can have various effects on the body, depending on the specific location of these muscles .

properties

IUPAC Name

(2-ethoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-3-31-20-7-5-4-6-19(20)22(29)27-14-12-26(13-15-27)16-21-23-24-25-28(21)17-8-10-18(30-2)11-9-17/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEKOTCYWQGCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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